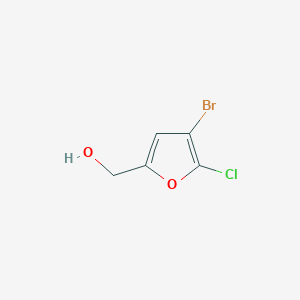

(4-Bromo-5-chlorofuran-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClO2 |

|---|---|

Molecular Weight |

211.44 g/mol |

IUPAC Name |

(4-bromo-5-chlorofuran-2-yl)methanol |

InChI |

InChI=1S/C5H4BrClO2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |

InChI Key |

LBCHBWVWCZMWFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1Br)Cl)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5 Chlorofuran 2 Yl Methanol and Its Analogs

Synthetic Pathways to the Furan-2-ylmethanol Core

The furan-2-ylmethanol framework, also known as furfuryl alcohol, is the foundational structure upon which the target compound is built. Its synthesis is well-established and can be approached through various strategies, primarily involving the modification of readily available biomass-derived precursors.

Precursor-Based Synthesis Strategies

The most prevalent industrial method for producing furan-2-ylmethanol is the catalytic hydrogenation of furfural (B47365). Furfural is a commodity chemical produced in large quantities from the acid-catalyzed dehydration of pentose (B10789219) sugars, such as xylose, found in lignocellulosic biomass like corncobs and sugarcane bagasse. This makes furan-2-ylmethanol a key example of a value-added chemical derived from renewable resources.

The hydrogenation of furfural can be performed using various catalytic systems, often involving metal catalysts at high pressure. Alternative laboratory-scale methods include the disproportionation of furfural via the Cannizzaro reaction in a sodium hydroxide (B78521) solution. Furthermore, research into one-pot systems aims to produce furan-2-ylmethanol directly from xylose using solid acid catalysts, streamlining the conversion from raw biomass to the desired alcohol.

| Precursor | Reagent/Catalyst | Product | Key Feature |

| Furfural | H₂, Metal Catalyst | Furan-2-ylmethanol | Primary industrial route from biomass. |

| Furfural | NaOH (aq) | Furan-2-ylmethanol & Furoic Acid | Cannizzaro disproportionation reaction. |

| Xylose | Solid Acid Catalysts | Furan-2-ylmethanol | One-pot conversion from pentose sugar. |

Reduction of Furan-2-carboxylic Acid Derivatives

An alternative pathway to the furan-2-ylmethanol core involves the reduction of furan-2-carboxylic acid (furoic acid) or its ester derivatives. Furan-2-carboxylic acid can also be sourced from biomass-derived furfural. d-nb.inforesearchgate.net The primary challenge in this approach is the selective reduction of the carboxylic acid group to a primary alcohol without affecting the sensitive furan (B31954) ring.

Standard reducing agents in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, are effective for this transformation. These reagents are powerful enough to reduce carboxylic acids and esters to alcohols under mild conditions that typically preserve the aromaticity of the furan ring. While catalytic hydrogenation is also an option, conditions must be carefully controlled, as many catalysts, particularly palladium, can also promote the hydrogenation of the furan ring itself to a tetrahydrofuran (B95107) derivative. d-nb.inforesearchgate.net

| Starting Material | Reducing Agent | Product | Notes |

| Furan-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Furan-2-ylmethanol | Standard, high-yield laboratory method. |

| Methyl Furan-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Furan-2-ylmethanol | Reduction of the ester is also highly efficient. |

| Furan-2-carboxylic acid | Catalytic Hydrogenation (e.g., Pt catalysts) | Furan-2-ylmethanol / Ring-opened products | Requires careful catalyst selection and optimization to avoid ring reduction or hydrogenolysis. d-nb.inforesearchgate.net |

Regioselective Halogenation Techniques for Functionalized Furan Rings

Introducing specific halogen atoms at the C4 and C5 positions of a 2-substituted furan ring is a non-trivial synthetic task. The inherent reactivity of the furan ring, which is prone to vigorous and often unselective reactions with electrophiles like halogens, necessitates the use of specialized and carefully controlled protocols. pharmaguideline.com The directing effects of the substituent at the C2 position play a critical role in determining the outcome of the halogenation sequence.

Bromination Protocols

Direct bromination of furan with elemental bromine is often too reactive, leading to polysubstitution and decomposition. pharmaguideline.com To achieve controlled monobromination, milder brominating agents and conditions are required. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of furan and its derivatives. researcher.life The reaction typically favors substitution at the electron-rich C5 position in 2-substituted furans.

For substrates with an electron-withdrawing group at the C2 position, bromination with NBS often yields the 5-bromo derivative. pharmaguideline.com Achieving bromination at the C4 position is more challenging and often requires strategies that override the natural C5 selectivity, such as directed metalation. sci-hub.box

| Reagent | Solvent / Temperature | Typical Outcome on 2-Substituted Furan | Reference |

| Br₂ | Dioxane or DMF / -5°C | 2-Bromofuran (from furan) | pharmaguideline.com |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ / Room Temp | 5-Bromo-2-substituted furan | researcher.life |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Not specified | Can lead to dibromination | nih.gov |

Chlorination Protocols

Similar to bromination, the direct chlorination of furan with chlorine gas can lead to polymerization and uncontrolled reactions. google.com Milder reagents such as N-chlorosuccinimide (NCS) can be employed for more selective chlorination, generally favoring the C5 position. quimicaorganica.org Patented industrial methods describe the gas-phase chlorination of furan vapors at elevated temperatures (around 100°C) with controlled stoichiometry to produce 2-chlorofuran (B3031412) while minimizing side reactions. google.com For complex molecules, modern methods involving specialized copper(II) chloride complexes have been developed for site-selective C-H chlorination, offering potential pathways for functionalizing specific positions on a furan ring that are otherwise difficult to access. escholarship.org

Orthogonal Halogenation Approaches and Sequence Dependence

The synthesis of (4-Bromo-5-chlorofuran-2-yl)methanol requires the sequential and regioselective introduction of two different halogens onto the furan core. The order of these halogenation steps is critical, as the first halogen installed will influence the position of the second. This is known as an orthogonal halogenation strategy.

Given that the hydroxymethyl group at C2 directs electrophiles primarily to the C5 position, a plausible synthetic sequence would be:

Initial C5-Chlorination : Starting with a protected form of furan-2-ylmethanol (e.g., as a silyl (B83357) ether or ester), chlorination using a mild reagent like NCS would likely yield the 5-chloro derivative. The chlorine atom is a deactivating group but directs subsequent electrophilic substitution to the ortho/para positions (C4 in this case).

Subsequent C4-Bromination : With the C5 position occupied by chlorine, the subsequent bromination with NBS or another mild brominating agent would be directed to the C4 position.

Deprotection : Removal of the protecting group from the hydroxymethyl function would yield the final target compound.

An alternative and powerful strategy for achieving substitution at the less reactive C4 position involves directed ortho-metalation. sci-hub.box This technique uses a directing group at C2 or C3 to facilitate deprotonation at an adjacent position with a strong base (like n-butyllithium), creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂ or C₂Cl₆) to install the halogen precisely at the desired position, overriding the typical electronic preferences of the furan ring. For the target molecule, one could envision a strategy where a 3-substituted furan is first halogenated at C5, followed by a directed metalation-halogenation at C4 before revealing the C2-methanol group. The precise sequence and choice of reagents are paramount for the successful synthesis of such a specifically substituted furan derivative.

Stereoselective Synthesis of Furan-2-ylmethanol Derivatives

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its biological activity. For furan-2-ylmethanol derivatives like this compound, the carbinol center is prochiral, presenting an opportunity for asymmetric synthesis to yield specific enantiomers. Key strategies for achieving this include chemoenzymatic methods and organocatalysis.

Chemoenzymatic Asymmetric Reduction: Biocatalysis offers a powerful and highly selective method for the synthesis of chiral alcohols. The asymmetric reduction of a prochiral ketone or aldehyde precursor, such as (4-bromo-5-chlorofuran-2-yl)carbaldehyde, using enzymes like carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) can provide access to enantiopure (R)- or (S)-alcohols with high precision.

A relevant study demonstrates the chemoenzymatic synthesis of an enantiopure nitrogen-containing furfuryl alcohol. nih.gov In this two-step process, a furan derivative was first synthesized via chemical catalysis and then subjected to asymmetric reduction using various carbonyl reductases. nih.gov This approach successfully yielded both (R)- and (S)-enantiomers with excellent yields and greater than 99% enantiomeric excess (ee). nih.gov The scalability of this enzymatic step was also demonstrated at a preparative scale, highlighting its practical utility. nih.gov This methodology illustrates a viable pathway for producing specific enantiomers of this compound by selecting an appropriate enzyme to reduce its corresponding aldehyde precursor.

| Enzyme (Carbonyl Reductase) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| ScCR (from Streptomyces coelicolor) | (R)-alcohol | >99 | >99 | nih.gov |

| YueD (from Bacillus sp. ECU0013) | (S)-alcohol | >99 | >99 | nih.gov |

Organocatalytic Approaches: Organocatalysis has emerged as a flexible alternative to metal- or enzyme-based systems for asymmetric synthesis. Chiral small molecules are used to catalyze reactions with high stereoselectivity. While direct asymmetric reduction of a furfural derivative is one route, organocatalysis can also be employed to construct the chiral furan ring system itself from acyclic precursors. nih.govdntb.gov.ua For instance, novel methodologies have been developed for the synthesis of chiral furan derivatives through the amino-catalytic activation of aldehydes reacting with alkynyl-substituted enones, resulting in high yields and excellent stereoselectivities. nih.govdntb.gov.ua Such strategies could be adapted to build the core of this compound with the desired stereochemistry already installed.

Environmentally Conscious Synthetic Methods, including Microwave-Assisted Techniques

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.commdpi.comejcmpr.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can significantly reduce reaction times—from hours to minutes—while often improving product yields and purity. mdpi.com This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.

This technique has been successfully applied to various reactions for synthesizing furan rings and their derivatives. researchgate.netresearchgate.net For example, the synthesis of amides and esters containing furan rings has been optimized under microwave conditions, achieving good to very good yields in dramatically shortened reaction times. researchgate.net Similarly, multicomponent reactions to form complex heterocyclic systems have been shown to be highly efficient under microwave heating. mdpi.comsemanticscholar.org The halogenation of furan rings, a key step in the synthesis of the target molecule, can be aggressive. pharmaguideline.com Microwave assistance could potentially offer better control over such reactions, leading to cleaner products and higher selectivity.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Hours | 10-25 minutes | Often Higher | semanticscholar.org |

| Pyran Synthesis | Hours | 20 minutes | Comparable to Higher | mdpi.com |

| Furan Amide Synthesis | Not specified | 5-30 minutes | Good to Very Good Yields | researchgate.net |

Other Green Approaches: Beyond microwave synthesis, other green strategies could be applied. This includes the use of biomass-derived starting materials, such as furfural, which can be chemically converted to furan-2-ylmethanol derivatives. researchgate.net The development of tandem chemoenzymatic processes, where a chemical catalyst first converts biomass into an intermediate that is then transformed by a biocatalyst in the same pot, represents a highly efficient and sustainable approach. nih.govresearchgate.netresearchgate.net The use of greener solvents, solid-supported catalysts, and processes that minimize purification steps also aligns with the goals of sustainable chemistry. mdpi.com

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. Process optimization is critical to ensure that the synthesis is safe, cost-effective, reproducible, and provides the product with consistent quality and purity.

Optimization of Reaction Parameters: For any multi-step synthesis, each reaction must be individually optimized. Key variables include the choice of catalyst, solvent, base, and oxidant, as well as physical parameters like temperature, pressure, and reaction time. mdpi.com Systematic evaluation of these parameters is necessary to maximize yield and minimize the formation of by-products. For example, in palladium-catalyzed reactions for furan synthesis, the choice of palladium precursor, solvent (e.g., dioxane, DMF), and base (e.g., K₂CO₃, Cs₂CO₃) can have a dramatic effect on the reaction outcome. mdpi.comresearchgate.net Optimizing these factors can lead to high-yield production in shorter timeframes. mdpi.com

Scale-Up Challenges: Scaling up a reaction from milligrams to kilograms can introduce new problems. Issues related to heat transfer, mass transport, and mixing become much more critical in large reactors. Reactions that are simple to perform in a laboratory flask may require specialized equipment for safe and efficient execution on a larger scale.

A particular challenge lies in the scale-up of microwave-assisted reactions. While highly effective in the lab, translating these processes to an industrial scale is not always feasible due to technical issues related to the penetration depth of microwaves and ensuring uniform heating in large volumes. mdpi.com Therefore, a process developed using microwave heating might need to be re-optimized for conventional thermal heating in a large-scale reactor. The development of continuous-flow reactors offers a potential solution, allowing for better control over reaction parameters and facilitating a smoother transition from lab to industrial production.

Furthermore, purification methods must be scalable. While laboratory synthesis often relies on chromatography, this method is expensive and impractical for large quantities. Developing robust crystallization procedures for the final product and key intermediates is essential for efficient and economical large-scale purification. Finally, the successful gram-scale synthesis of complex furan-fused compounds has been demonstrated in the literature, indicating that with careful optimization, these processes hold promise for larger-scale applications. acs.org

| Parameter | Variable Options | Impact on Reaction | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ | Affects reaction efficiency, rate, and selectivity. | mdpi.com |

| Solvent | Dioxane, DMF, Acetone, Toluene | Influences solubility, catalyst activity, and reaction temperature. | mdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu | Crucial for deprotonation steps and catalyst regeneration cycles. | mdpi.com |

| Heating Method | Conventional vs. Microwave | Drastically affects reaction time and can influence yield/purity. | mdpi.com |

| Purification | Chromatography vs. Crystallization | Impacts process cost, throughput, and scalability. | acs.org |

Spectroscopic and Advanced Structural Elucidation of 4 Bromo 5 Chlorofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For (4-Bromo-5-chlorofuran-2-yl)methanol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) techniques to establish connectivity.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The structure of this compound features three distinct proton environments: the furan (B31954) ring proton, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton.

Furan Proton (H-3): The single proton on the furan ring is at the C-3 position. It is flanked by the bromine atom at C-4 and the hydroxymethyl group at C-2. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent halogens and the oxygen atom within the ring. It is expected to appear as a singlet, given the absence of adjacent protons, with a predicted chemical shift in the downfield region, likely around 6.5-7.0 ppm.

Methylene Protons (-CH₂OH): These two protons are attached to the carbon adjacent to the furan ring and the hydroxyl group. They are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It would likely appear as a broad singlet or a triplet (if coupled to the methylene protons) and could range from 2.0 to 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 (furan) | 6.5 - 7.0 | Singlet (s) |

| -CH ₂OH (methylene) | 4.5 - 4.8 | Singlet (s) or Doublet (d) |

Note: Data are predictive and based on analysis of structurally similar compounds.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected.

Furan Ring Carbons:

C-2: This carbon, bearing the hydroxymethyl group, would be significantly shifted downfield due to the attachment of both the ring oxygen and the side chain. Its resonance is predicted to be in the 155-160 ppm range.

C-3: The only carbon on the ring attached to a hydrogen, its chemical shift is expected around 112-118 ppm.

C-4: Attached to the bromine atom, this carbon's resonance would be shifted upfield compared to other halogenated carbons, likely appearing in the 110-115 ppm range due to the heavy atom effect.

C-5: Bonded to the highly electronegative chlorine atom and the ring oxygen, this carbon would be significantly deshielded, with a predicted shift in the 140-145 ppm region.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is an sp³-hybridized carbon attached to an oxygen atom, and its signal is anticipated in the range of 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -2 | 155 - 160 |

| C -3 | 112 - 118 |

| C -4 | 110 - 115 |

| C -5 | 140 - 145 |

Note: Data are predictive and based on analysis of structurally similar compounds.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key expected correlation would be between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, which would help to definitively identify both signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). Expected correlations would link the furan proton signal to the C-3 carbon signal and the methylene proton signal to the -CH₂OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (two or three bonds, ²JCH and ³JCH) between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methylene protons showing correlations to C-2 and C-3 of the furan ring.

The furan proton (H-3) showing correlations to C-2, C-4, and the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, a NOESY spectrum would show a correlation between the furan proton (H-3) and the methylene protons, confirming their proximity on the ring.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Verification

HR-MS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₅H₄BrClO₂), HR-MS is critical for confirming the presence and number of halogen atoms due to their characteristic isotopic signatures.

The calculated exact mass of the molecular ion [M]⁺ would be used to confirm the elemental composition. The most crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as a cluster of peaks. The expected pattern would show four main peaks at M, M+2, M+4, and M+6, with characteristic relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.

C-H Stretches: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=C and C-O Stretches: Vibrations associated with the furan ring (C=C and C-O-C stretching) would produce a series of sharp bands in the fingerprint region, typically between 1300 and 1600 cm⁻¹.

C-Br and C-Cl Stretches: The carbon-halogen bonds would give rise to absorptions in the lower frequency region of the IR spectrum. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-Br stretch would appear at an even lower frequency, typically between 500 and 600 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Structure Determination of Related Furan Derivatives

While the crystal structure of this compound has not been reported in the literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related structures, such as furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net and (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol researchgate.net, provides valuable insight into the structural features of such compounds.

These studies reveal detailed information on bond lengths, bond angles, and the planarity of the furan ring. They also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl groups, which dictate how the molecules pack together to form a crystal lattice. researchgate.netresearchgate.net For this compound, a crystal structure would confirm the substitution pattern on the furan ring and describe its solid-state conformation and intermolecular hydrogen-bonding network.

Theoretical and Computational Investigations of 4 Bromo 5 Chlorofuran 2 Yl Methanol and Analogous Furan Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are particularly well-suited for investigating furan (B31954) derivatives, providing reliable predictions of their geometries, energies, and electronic properties. globalresearchonline.netmdpi.com

The electronic structure of (4-Bromo-5-chlorofuran-2-yl)methanol dictates its intrinsic reactivity. DFT calculations can be employed to determine a range of reactivity descriptors that quantify this behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the furan ring and the hydroxyl group are expected to be electron-rich, while the hydrogen of the hydroxyl group and the regions around the halogen atoms may exhibit electron deficiency.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net The calculated atomic charges provide a quantitative measure of the electron distribution and the polarity of different bonds within the molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.45 D |

| Electron Affinity | 1.18 eV |

| Ionization Potential | 6.79 eV |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For this compound, several reactions could be of interest, such as the oxidation of the methanol (B129727) group, nucleophilic substitution at the halogenated positions, or Diels-Alder reactions where the furan ring acts as a diene. researchgate.netresearchgate.net

For instance, in studying the oxidation of the primary alcohol to an aldehyde, DFT can be used to model the reaction pathway with a given oxidizing agent. By calculating the energies of the transition states, the activation energy for each step can be determined, allowing for the identification of the rate-determining step. rsc.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactant and product minima on the potential energy surface.

Computational studies on halogenated furans in intramolecular Diels-Alder reactions have shown that halogen substitution significantly influences reaction rates and thermodynamics. researchgate.net The electronic effect of halogens, particularly at the 5-position, can stabilize partial positive charges in the transition state. researchgate.net Such computational insights are invaluable for predicting the feasibility and outcome of synthetic routes involving this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. For a flexible molecule like this compound, the rotation around the C-C bond connecting the furan ring and the methanol group allows for multiple conformations.

MD simulations model the atomic motions by solving Newton's equations of motion for a system of interacting atoms, where the forces are typically derived from a molecular mechanics force field. By simulating the molecule's movement over nanoseconds or longer, a representative ensemble of conformations can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Analysis of the simulation trajectory can reveal preferred dihedral angles and intramolecular hydrogen bonding possibilities, which can influence the molecule's reactivity and interactions with its environment. Such simulations are particularly important for understanding the behavior of furan-based polymers and resins. dpi-proceedings.com

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180 | 0.00 | 65 |

| Gauche 1 | 60 | 1.25 | 17 |

| Gauche 2 | -60 | 1.25 | 17 |

| Syn-periplanar | 0 | 3.50 | 1 |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In the context of medicinal chemistry, where furan derivatives often exhibit a wide range of biological activities, in silico methods for Structure-Activity Relationship (SAR) elucidation are invaluable. orientjchem.orgijabbr.comijabbr.com Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

For a series of analogues of this compound, a QSAR study would involve calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that predicts the biological activity based on a subset of these descriptors.

Such a model can provide insights into the structural features that are important for the desired activity. For example, it might reveal that electron-withdrawing groups on the furan ring enhance activity, or that a specific range of lipophilicity is optimal. These insights can then guide the design of new, more potent analogues. researchgate.netresearchgate.net

Computational Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting various spectroscopic signatures, which can be used to identify and characterize molecules. These predictions are often used in conjunction with experimental data to confirm molecular structures. globalresearchonline.net

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. While calculated frequencies are often systematically overestimated, they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. globalresearchonline.netacs.org These calculations provide theoretical chemical shifts that, when compared to experimental data, can help in assigning the signals in the NMR spectrum and confirming the connectivity of the molecule. For halogenated compounds, specific computational protocols can be employed to improve the accuracy of predicted chemical shifts. acs.org

Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.netmdpi.com These calculations provide the excitation energies and oscillator strengths for the electronic transitions, allowing for the prediction of the absorption maxima (λmax). For furan and its derivatives, the main electronic transitions are typically of the π → π* type. globalresearchonline.net

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR (GIAO-DFT) | C2-CH₂OH | 155 ppm |

| C3-H | 112 ppm | |

| C4-Br | 105 ppm | |

| ¹H NMR (GIAO-DFT) | C3-H | 6.5 ppm |

| CH₂ | 4.6 ppm | |

| OH | 2.5 ppm | |

| IR (DFT, scaled) | O-H stretch | 3350 cm⁻¹ |

| C-O stretch (furan) | 1080 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax (π → π*) | 225 nm |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 5 Chlorofuran 2 Yl Methanol

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), reacting at a rate approximately 6 x 10¹¹ times faster than benzene (B151609). chemicalbook.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 or C5 positions, as the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. chemicalbook.compearson.comquora.com

In (4-Bromo-5-chlorofuran-2-yl)methanol, the C2 and C5 positions are already substituted, leaving only the C3 position available for electrophilic attack. The feasibility and rate of substitution at this position are governed by the electronic effects of the existing substituents: the hydroxymethyl group (-CH₂OH) at C2, the bromo group at C4, and the chloro group at C5.

Directing Effects of Substituents:

Hydroxymethyl Group (-CH₂OH): This group is generally considered weakly activating due to the hyperconjugation and weak inductive effect of the alkyl-like portion, directing incoming electrophiles to ortho and para positions. lumenlearning.com

Halogens (-Br, -Cl): Halogens exhibit a dual electronic effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the furan ring. libretexts.org However, they are ortho-para directing because their lone pairs can be donated to the ring via a resonance effect (+R effect), which helps stabilize the cationic intermediate during ortho or para attack. libretexts.org

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic substitution on an aromatic ring, including a furan ring, is generally difficult unless the ring is substituted with strong electron-withdrawing groups. nih.gov In this compound, the reactivity of the C-Br and C-Cl bonds towards nucleophiles is a key consideration.

The relative reactivity of aryl halides in nucleophilic substitution reactions is influenced by two main factors:

Carbon-Halogen Bond Strength: The C-Br bond (approx. 290 kJ/mol) is weaker than the C-Cl bond (approx. 346 kJ/mol), suggesting that the bromine atom would be a better leaving group.

Electronic Activation: The presence of electron-withdrawing groups can stabilize the negatively charged intermediate (Meisenheimer complex) in a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov

Given the relative bond strengths, nucleophilic substitution, if it occurs, would be more likely to happen at the C4 position (bromine) than the C5 position (chlorine). However, without strong activation from potent electron-withdrawing groups (like a nitro group), these reactions are generally sluggish and require forcing conditions, such as high temperatures or the use of highly reactive nucleophiles. nih.gov

Transformations and Reactions at the Primary Alcohol Functional Group

The primary alcohol group (-CH₂OH) on the furan ring is amenable to a variety of standard alcohol transformations. The furan ring's sensitivity to strong acids must be considered when selecting reaction conditions, as acidic environments can lead to polymerization or ring-opening. google.comgoogle.com

Common transformations include:

Oxidation: The primary alcohol can be oxidized to form (4-Bromo-5-chlorofuran-2-yl)carbaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the corresponding carboxylic acid, 4-Bromo-5-chloro-furan-2-carboxylic acid, can be achieved with stronger oxidants, though care must be taken to avoid oxidative cleavage of the furan ring itself. rsc.orgorganicreactions.org

Esterification: Reaction with carboxylic acids (Fischer esterification) is possible but requires acidic catalysts that might compromise the furan ring. google.com A safer alternative is the reaction with more reactive acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding esters. google.comgoogle.com

Etherification: The alcohol can be converted into ethers. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield a furfuryl ether. Acid-catalyzed etherification with other alcohols is also possible but carries the risk of side reactions. acs.orgacs.orgresearchgate.net

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Oxidation (to aldehyde) | PCC, MnO₂ | Aldehyde | Mild conditions are required to prevent over-oxidation. |

| Oxidation (to carboxylic acid) | KMnO₄, Jones reagent | Carboxylic Acid | Risk of furan ring oxidation. |

| Esterification | Acyl chloride/anhydride, Pyridine | Ester | Avoids strongly acidic conditions. google.com |

| Etherification | NaH, Alkyl halide (R-X) | Ether | Classic Williamson ether synthesis conditions. |

Cross-Coupling Methodologies for Further Derivatization of Halogenated Furans

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the derivatization of aryl halides. For this compound, these methods offer a pathway for selective functionalization at the C4 and C5 positions. nih.gov

The general order of reactivity for aryl halides in oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl. rsc.org This reactivity difference allows for selective cross-coupling at the more reactive C-Br bond at the C4 position, while leaving the C-Cl bond at the C5 position intact. A subsequent, more forcing cross-coupling reaction could then be used to functionalize the C5 position. rsc.org

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the halo-furan with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Stille Coupling: This involves the reaction with an organotin (stannane) reagent. While effective, the toxicity of the tin compounds is a significant drawback.

Heck Coupling: This reaction forms a new C-C bond by coupling the halo-furan with an alkene.

Sonogashira Coupling: This method is used to couple the halo-furan with a terminal alkyne, providing access to alkynyl-substituted furans.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | C-C (Aryl, Vinyl, Alkyl) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |

Furan Ring-Opening Reactions and Rearrangements

The furan ring, despite its aromaticity, is susceptible to ring-opening under certain conditions, particularly oxidative or acidic environments. pharmaguideline.com The lower resonance energy of furan compared to thiophene (B33073) or benzene makes it more prone to reactions that disrupt its aromatic system. chemicalbook.com

Acid-Catalyzed Ring-Opening: In the presence of strong acids, especially in aqueous media, the furan ring can undergo protonation, typically at the C2 or C5 position. researchgate.netacs.org This disrupts the aromaticity and makes the ring vulnerable to nucleophilic attack by water, leading to the formation of furanol intermediates. Subsequent protonation and cleavage of the endocyclic C-O bond results in the formation of an unsaturated 1,4-dicarbonyl compound. acs.org The presence of substituents significantly influences the rate and outcome of this process. rsc.orgresearchgate.net For this compound, the electron-withdrawing halogens may offer some stability against acid-catalyzed degradation. pharmaguideline.com

Oxidative Ring-Opening: Furans can react with various oxidizing agents (e.g., N-Bromosuccinimide (NBS), m-CPBA, O₂) to yield ring-opened products. researchgate.netrsc.org The reaction often proceeds through an endoperoxide or epoxide intermediate, which then rearranges to a 1,4-dicarbonyl species. rsc.org The Achmatowicz reaction is a well-known example where a furfuryl alcohol is oxidized (often with bromine in methanol) to a dihydropyranone, a transformation that involves an initial oxidative ring-opening followed by recyclization.

Investigation of Reaction Kinetics and Catalytic Mechanisms

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. The rate-determining step is the initial attack of the electrophile on the furan ring to form a resonance-stabilized cationic intermediate (the sigma complex or arenium ion). pearson.com The stability of this intermediate determines the regiochemical outcome of the reaction. pearson.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, operate via a catalytic cycle. libretexts.orgresearchgate.net The generally accepted mechanism involves three key steps:

Oxidative Addition: The aryl halide (R-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (R-Pd-X). nih.gov The rate of this step is highly dependent on the C-X bond energy (I > Br > Cl).

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Furan Ring-Opening: Kinetic studies on the acid-catalyzed ring-opening of substituted furans indicate that the reaction often proceeds via specific acid catalysis. rsc.org The rate-limiting step is typically the initial protonation of the furan ring. acs.org The electronic nature of the substituents plays a crucial role in determining the reaction kinetics and the stability of the intermediates. rsc.orgresearchgate.net

Further research would be necessary to quantify the reaction rates and elucidate the precise influence of the specific substitution pattern of this compound on these established mechanistic pathways.

Synthesis and Chemical Transformations of Derivatives Incorporating the 4 Bromo 5 Chlorofuran 2 Yl Moiety

Design and Synthesis of Furan-Containing Heterocyclic Hybrids

The synthesis of furan-containing heterocyclic hybrids from the (4-Bromo-5-chlorofuran-2-yl) core typically commences with the oxidation of the C2-hydroxymethyl group to the corresponding aldehyde, 4-bromo-5-chlorofuran-2-carbaldehyde. This key intermediate serves as a versatile precursor for the construction of various heterocyclic rings.

A plausible method for this oxidation involves the use of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid and to tolerate the halogen substituents on the furan (B31954) ring.

Furan-Isoxazole Scaffolds

The construction of furan-isoxazole hybrids can be achieved through the reaction of 4-bromo-5-chlorofuran-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime. Subsequent treatment of the oxime with a dehydrating agent or an oxidizing agent can lead to the formation of a nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to yield the desired 3,5-disubstituted isoxazole (B147169).

Alternatively, a more direct approach involves the condensation of the aldehyde with a substituted acetophenone (B1666503) to form a chalcone-like intermediate. This intermediate can then react with hydroxylamine to undergo cyclization, affording a furan-isoxazoline scaffold, which can be subsequently oxidized to the corresponding isoxazole if desired.

Table 1: Plausible Synthesis of a Furan-Isoxazole Derivative

| Step | Reactants | Reagents | Product |

| 1 | (4-Bromo-5-chlorofuran-2-yl)methanol | MnO2, Dichloromethane | 4-Bromo-5-chlorofuran-2-carbaldehyde |

| 2 | 4-Bromo-5-chlorofuran-2-carbaldehyde, Substituted Acetophenone | NaOH, Ethanol | 1-(Substituted phenyl)-3-(4-bromo-5-chlorofuran-2-yl)prop-2-en-1-one |

| 3 | 1-(Substituted phenyl)-3-(4-bromo-5-chlorofuran-2-yl)prop-2-en-1-one | Hydroxylamine hydrochloride, Base | 3-(Substituted phenyl)-5-(4-bromo-5-chlorofuran-2-yl)-4,5-dihydroisoxazole |

Furan-Triazole Systems

The synthesis of furan-triazole hybrids can be approached through several routes starting from derivatives of this compound. One common method involves the conversion of the corresponding carboxylic acid (obtainable by oxidation of the alcohol) to an acid hydrazide. The resulting 4-bromo-5-chlorofuran-2-carbohydrazide can then be reacted with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol, which upon treatment with hydrazine (B178648), can rearrange to the corresponding 1,2,4-triazole-3-thiol. nih.gov

Another strategy involves the reaction of 4-bromo-5-chlorofuran-2-carbaldehyde with a semicarbazide (B1199961) or thiosemicarbazide, followed by oxidative cyclization to yield the aminotriazole or triazole-thiol ring system, respectively.

Table 2: Plausible Synthesis of a Furan-Triazole Derivative

| Step | Reactants | Reagents | Product |

| 1 | This compound | Jones Reagent | 4-Bromo-5-chlorofuran-2-carboxylic acid |

| 2 | 4-Bromo-5-chlorofuran-2-carboxylic acid | Thionyl chloride, Hydrazine hydrate (B1144303) | 4-Bromo-5-chlorofuran-2-carbohydrazide |

| 3 | 4-Bromo-5-chlorofuran-2-carbohydrazide, Carbon disulfide | KOH, Ethanol | 5-(4-Bromo-5-chlorofuran-2-yl)-1,3,4-oxadiazole-2-thiol |

| 4 | 5-(4-Bromo-5-chlorofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Hydrazine hydrate | 4-Amino-5-(4-bromo-5-chlorofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

Furan-Pyrazole Constructs

Furan-pyrazole hybrids can be readily synthesized from the 4-bromo-5-chlorofuran-2-carbaldehyde intermediate. A standard approach is the condensation of the aldehyde with a substituted acetophenone to yield a chalcone (B49325) derivative. Subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate or a substituted hydrazine will lead to the formation of the corresponding pyrazoline, which can be aromatized to the pyrazole (B372694) if desired. nih.gov

The reaction conditions, such as the choice of solvent and the presence of an acid or base catalyst, can influence the regioselectivity of the cyclization when unsymmetrical hydrazines are used.

Table 3: Plausible Synthesis of a Furan-Pyrazole Derivative

| Step | Reactants | Reagents | Product |

| 1 | This compound | PCC, Dichloromethane | 4-Bromo-5-chlorofuran-2-carbaldehyde |

| 2 | 4-Bromo-5-chlorofuran-2-carbaldehyde, Substituted Acetophenone | NaOH, Ethanol | 1-(Substituted phenyl)-3-(4-bromo-5-chlorofuran-2-yl)prop-2-en-1-one |

| 3 | 1-(Substituted phenyl)-3-(4-bromo-5-chlorofuran-2-yl)prop-2-en-1-one | Hydrazine hydrate, Acetic acid | 3-(Substituted phenyl)-5-(4-bromo-5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazole |

Functionalized Furanone Derivatives

The (4-Bromo-5-chlorofuran-2-yl) moiety can also serve as a precursor for the synthesis of functionalized furanone derivatives. Treatment of the starting alcohol with strong oxidizing agents under aqueous acidic conditions can lead to ring-opening and subsequent recyclization to form substituted butenolides or furanones. The specific reaction conditions and the nature of any additional reagents will dictate the final structure of the furanone product.

Strategic Functionalization of the (4-Bromo-5-chlorofuran-2-yl) Core for Expanded Chemical Space

The presence of a bromine atom on the furan ring provides a key handle for strategic functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4 position, thereby significantly expanding the accessible chemical space.

Suzuki-Miyaura Coupling : The reaction of the 4-bromo-furan derivative with a variety of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base can be employed to form new carbon-carbon bonds. nih.govmdpi.commdpi.commdpi.com This reaction is known for its broad functional group tolerance.

Sonogashira Coupling : The introduction of alkynyl groups can be achieved via the Sonogashira coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govwikipedia.orgnih.govresearchgate.net This allows for the synthesis of furan-alkyne conjugates.

Buchwald-Hartwig Amination : Carbon-nitrogen bonds can be formed through the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the 4-bromo-furan with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net

These cross-coupling reactions can be performed on the initial this compound or on any of the subsequently synthesized heterocyclic hybrids, offering a modular approach to a vast library of compounds.

Diversity-Oriented Synthesis (DOS) Leveraging the Halogenated Furan Scaffold

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space. The (4-Bromo-5-chlorofuran-2-yl) scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive sites. nih.govacs.orgresearchgate.net

A DOS strategy could involve:

Initial Derivatization of the C2-Hydroxymethyl Group : Oxidation to the aldehyde, followed by the synthesis of a small library of furan-isoxazoles, -triazoles, and -pyrazoles as described in section 6.1.

Parallel Functionalization of the C4-Bromo Position : Each of the heterocyclic hybrids from the initial library can be subjected to a panel of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with a diverse set of building blocks.

Sequential or Tandem Reactions : The reactivity of the newly introduced functional groups can be further exploited in subsequent reaction steps to build additional complexity and skeletal diversity.

This approach allows for the rapid generation of a large and diverse library of compounds from a single, readily accessible starting material, which is a hallmark of an effective DOS campaign. The combination of heterocycle formation and late-stage functionalization provides a powerful tool for the exploration of novel chemical entities.

Advanced Applications and Broader Research Horizons for 4 Bromo 5 Chlorofuran 2 Yl Methanol and Its Derivatives

Development of Chemical Biology Probes and Molecular Tools

The development of chemical biology probes is essential for dissecting complex biological processes. The structure of (4-Bromo-5-chlorofuran-2-yl)methanol makes it a promising candidate for the design of such tools. The furan (B31954) moiety can be recognized by certain biological systems, and the halogen substituents can be exploited for specific interactions or as spectroscopic handles.

Derivatives of this compound could be functionalized to create a variety of molecular probes. For instance, the hydroxyl group can be readily converted into an ester or ether linkage, allowing for the attachment of fluorophores, biotin (B1667282) tags, or photoaffinity labels. These tagged molecules could then be used to identify and characterize protein targets, visualize cellular processes, or elucidate mechanisms of drug action. The bromo and chloro substituents can also serve as reactive handles for cross-linking studies, enabling the covalent capture of interacting biomolecules. rsc.org

A study on the development of a Diels-Alder probe for the discovery of natural products containing furan moieties highlights the potential of furan-based probes. beilstein-journals.org This probe was designed with both a UV-tag and a mass tag for easy identification and was shown to react with a variety of furans. beilstein-journals.org This suggests that a similar approach could be applied to derivatives of this compound to create probes for identifying furan-containing metabolites or other biomolecules.

Investigation of Molecular Interactions with Biomolecular Targets (e.g., Enzyme Active Sites)

The investigation of molecular interactions between small molecules and their biomolecular targets is a cornerstone of drug discovery and chemical biology. The halogenated furan structure of this compound suggests its potential to interact with various biomolecular targets, including enzyme active sites. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in molecular recognition and ligand binding. The bromine and chlorine atoms on the furan ring of this compound could participate in halogen bonding with amino acid residues in an enzyme's active site, contributing to binding affinity and specificity.

Spectroscopic and molecular docking approaches have been used to study the interactions between furan derivatives and porcine myofibrillar proteins. nih.govresearchgate.net These studies revealed that hydrogen bonds, van der Waals forces, and hydrophobic interactions were the main forces driving the binding of furan derivatives to these proteins. nih.govresearchgate.net The presence of the hydroxymethyl group in this compound would also allow for the formation of hydrogen bonds, further enhancing its potential for interaction with biomolecular targets.

The following table summarizes the types of interactions that could be involved in the binding of this compound to a biomolecular target:

| Interaction Type | Potential Contributing Functional Group(s) |

| Halogen Bonding | Bromo, Chloro |

| Hydrogen Bonding | Methanol (B129727) (hydroxyl group), Furan (oxygen atom) |

| Hydrophobic Interactions | Furan ring |

| Van der Waals Forces | Entire molecule |

Utility in Materials Science and Polymer Chemistry

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived materials. researchgate.net The diene character of the furan ring allows it to participate in Diels-Alder reactions, which can be utilized for the synthesis of reversible and self-healing polymers. The this compound scaffold could be a valuable building block in this context. The hydroxyl group can be used to incorporate the furan moiety into polyester (B1180765) or polyurethane backbones. The halogen atoms could also influence the material's properties, potentially enhancing flame retardancy or modifying its electronic characteristics.

The polymerization of furfuryl alcohol, a related compound, leads to the formation of furan resins, which are known for their thermal stability and chemical resistance. wikipedia.org While the polymerization of this compound itself has not been reported, it is conceivable that it could be used as a comonomer with furfuryl alcohol to produce resins with tailored properties. The incorporation of halogen atoms could lead to materials with improved fire resistance.

Role as Ligands or Catalytic Components in Organic Transformations

The furan ring and its derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. mdpi.comresearchgate.net The oxygen atom in the furan ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the electronic and steric properties of the ligand. The this compound molecule offers several potential coordination sites. The hydroxyl group could be deprotonated to form an alkoxide ligand, or the furan oxygen could coordinate directly to a metal.

While there are no specific reports on the use of this compound as a ligand, the broader field of furan-based catalysts provides a strong rationale for its potential in this area. For example, catalytic pathways for the upgrading of furan derivatives using both noble and non-noble metal catalysts have been developed. nih.gov These processes are crucial for the conversion of biomass into valuable chemicals and fuels. nih.gov Derivatives of this compound could potentially be developed into new ligands for such transformations, with the halogen atoms providing a means to fine-tune the catalytic activity.

Exploration in Intermolecular Signaling Modulation (e.g., Quorum Sensing)

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules. The disruption of quorum sensing is a promising strategy for controlling bacterial virulence without promoting antibiotic resistance. Brominated furanones, which are structurally related to this compound, have been identified as potent inhibitors of quorum sensing in various bacteria.

These natural and synthetic furanones can interfere with the signaling pathways that regulate the expression of virulence factors, such as biofilm formation and toxin production. The mechanism of action is thought to involve the binding of the furanone to the receptor protein that normally binds the native signaling molecule. The structural similarity of this compound to these active brominated furanones suggests that it and its derivatives could also exhibit quorum sensing inhibitory activity. The presence of both bromo and chloro substituents may offer advantages in terms of binding affinity and specificity.

Precursors for Advanced Organic Synthesis

The highly functionalized nature of this compound makes it a versatile precursor for the synthesis of more complex molecules. The bromo and chloro substituents can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations.

The furan ring itself can undergo a variety of reactions. It can act as a diene in Diels-Alder reactions, as mentioned earlier, or it can be converted to other heterocyclic systems. The combination of these reactive sites in a single molecule makes this compound a valuable building block for the synthesis of natural products, pharmaceuticals, and other functional organic molecules. The general reactivity of furan derivatives in organic synthesis is well-established, with numerous methods available for their transformation into a wide range of products. ijabbr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.